2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone
Overview
Description
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to exhibit antifungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone in lab experiments is its potential use as a fluorescent probe for detecting metal ions in biological samples. This compound has also been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve exploring its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies could be conducted to evaluate its potential use as a therapeutic agent for various diseases such as cancer and inflammatory disorders.
Scientific Research Applications
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Properties
IUPAC Name |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-21-22-19(23(13)14-7-3-2-4-8-14)25-12-18(24)16-11-20-17-10-6-5-9-15(16)17/h5-6,9-11,14,20H,2-4,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNGOXWGIITLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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